Cas no 69404-51-9 (2-(2-Chloroethoxy)ethylphosphonic Acid)
2-(2-Chloroethoxy)ethylphosphonic Acid is an organophosphorus compound characterized by its chloroethoxy and phosphonic acid functional groups. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of phosphonate-based ligands, flame retardants, or surface modifiers. The presence of both chloro and phosphonic acid groups allows for further functionalization, making it valuable in cross-coupling reactions or polymer chemistry. Its stability under controlled conditions ensures consistent performance in synthetic processes. The compound’s bifunctional nature offers versatility in designing tailored molecular architectures, particularly in materials science and agrochemical research. Proper handling is advised due to its potential reactivity with nucleophiles.
69404-51-9 structure
Product Name:2-(2-Chloroethoxy)ethylphosphonic Acid
CAS No:69404-51-9
MF:C4H10ClO4P
MW:188.546561717987
CID:4716121
PubChem ID:12471819
Update Time:2025-05-28
2-(2-Chloroethoxy)ethylphosphonic Acid Chemical and Physical Properties
Names and Identifiers
-
- [2-(2-chloroethoxy)ethyl]phosphonic acid
- 2-(2'-chloroethoxy)ethylphosphonic acid
- STL556315
- BBL102512
- 2-(2-chloroethoxy)ethylphosphonic acid
- 2-(2-Chloroethoxy)ethylphosphonic Acid
-
- Inchi: 1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8)
- InChI Key: CYHFEXYPIFCIFR-UHFFFAOYSA-N
- SMILES: ClCCOCCP(=O)(O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 122
- Topological Polar Surface Area: 66.8
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 367.7±48.0 °C at 760 mmHg
- Flash Point: 176.2±29.6 °C
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
2-(2-Chloroethoxy)ethylphosphonic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Chloroethoxy)ethylphosphonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406220-50mg |
2-(2-Chloroethoxy)ethylphosphonic Acid |
69404-51-9 | 50mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B406220-250mg |
2-(2-Chloroethoxy)ethylphosphonic Acid |
69404-51-9 | 250mg |
$ 603.00 | 2023-04-18 | ||
| TRC | B406220-500mg |
2-(2-Chloroethoxy)ethylphosphonic Acid |
69404-51-9 | 500mg |
$ 1074.00 | 2023-04-18 | ||
| Enamine | EN300-1655786-0.05g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 0.05g |
$191.0 | 2023-06-04 | |
| Enamine | EN300-1655786-0.1g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 0.1g |
$283.0 | 2023-06-04 | |
| Enamine | EN300-1655786-0.25g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 0.25g |
$405.0 | 2023-06-04 | |
| Enamine | EN300-1655786-0.5g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 0.5g |
$638.0 | 2023-06-04 | |
| Enamine | EN300-1655786-1.0g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 1g |
$818.0 | 2023-06-04 | |
| Enamine | EN300-1655786-2.5g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 2.5g |
$1603.0 | 2023-06-04 | |
| Enamine | EN300-1655786-5.0g |
[2-(2-chloroethoxy)ethyl]phosphonic acid |
69404-51-9 | 95% | 5g |
$2371.0 | 2023-06-04 |
2-(2-Chloroethoxy)ethylphosphonic Acid Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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